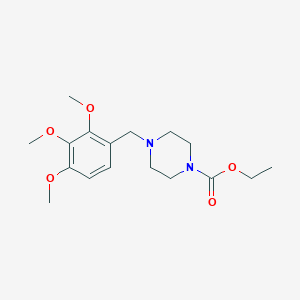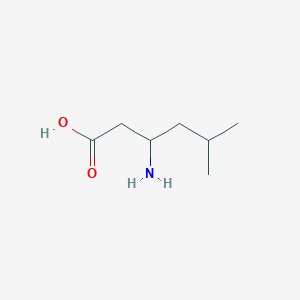![molecular formula C8H5NO2 B140926 8H-pyrano[3,4-b]pyridin-8-one CAS No. 134407-96-8](/img/structure/B140926.png)
8H-pyrano[3,4-b]pyridin-8-one
Overview
Description
8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that features a fused pyran and pyridine ring system.
Mechanism of Action
Target of Action
The compound is part of a broader class of molecules known as pyranochromenes , which have been studied for their various biological and pharmacological properties . .
Mode of Action
As a member of the pyranochromene family, it may share similar mechanisms of action with other compounds in this class
Biochemical Pathways
The biochemical pathways affected by 8H-pyrano[3,4-b]pyridin-8-one are currently unknown. Pyranochromenes, the broader class of compounds to which this compound belongs, have been associated with a range of biological activities, including anti-cancer, antioxidative, and anti-inflammatory effects
Result of Action
Some pyranochromenes have demonstrated anti-cancer activity, suggesting they may induce apoptosis or inhibit cell proliferation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrano[3,4-b]pyridin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst. This reaction is carried out in ethanol under reflux conditions, leading to the formation of highly functionalized pyranopyridine derivatives .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyranopyridine derivatives.
Scientific Research Applications
8H-pyrano[3,4-b]pyridin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its biological activities.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit a range of biological activities, including anticancer and antibacterial properties.
Pyrano[2,3-f]chromenones: These compounds also feature a fused pyran ring and are known for their anticancer and antimicrobial activities.
Uniqueness of 8H-pyrano[3,4-b]pyridin-8-one: this compound is unique due to its specific ring fusion pattern and the resulting electronic and steric properties
Properties
IUPAC Name |
pyrano[3,4-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBWDXPPABRKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568955 | |
| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134407-96-8 | |
| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research for 8H-pyrano[3,4-b]pyridin-8-one derivatives?
A1: The research by [] presents a novel and versatile synthetic route for 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This method utilizes readily available 3-formylpicolinic acid as a starting material and employs two successive heterocyclizations to construct the desired pyrano[3,4-b]pyridine scaffold []. This approach is significant because it allows for the incorporation of various substituents (denoted as "R" in the study) on the thiazole ring, enabling the exploration of structure-activity relationships for potential biological applications. Furthermore, the synthesized 8H-pyrano[3,4-b]pyridin-8-ones serve as key intermediates for further modifications. The researchers successfully converted the pyrone fragment into a pyridone ring and subsequently introduced diverse amine substituents at the 8-position. This flexibility in derivatization is crucial for developing novel compounds with tailored biological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















